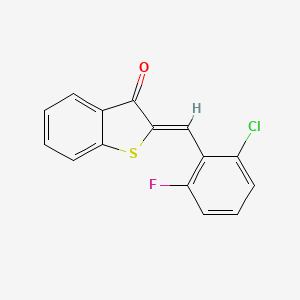![molecular formula C24H15BrClFN2O4 B11689795 (5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689795.png)
(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including bromine, fluorine, chlorine, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.
Introduction of the benzylidene group: This step involves the reaction of the pyrimidine intermediate with 3-bromo-4-[(4-fluorobenzyl)oxy]benzaldehyde under basic conditions to form the benzylidene derivative.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the halogenated positions (bromine, fluorine, and chlorine).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of halogen atoms with other nucleophiles.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, and its pharmacokinetic properties are studied to determine its suitability as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- (5E)-5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-{3-bromo-4-[(4-ethylbenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups. The presence of bromine, fluorine, and chlorine atoms, along with the pyrimidine ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C24H15BrClFN2O4 |
|---|---|
分子量 |
529.7 g/mol |
IUPAC名 |
(5E)-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H15BrClFN2O4/c25-20-12-15(3-10-21(20)33-13-14-1-6-17(27)7-2-14)11-19-22(30)28-24(32)29(23(19)31)18-8-4-16(26)5-9-18/h1-12H,13H2,(H,28,30,32)/b19-11+ |
InChIキー |
GNNPARNIHMBRIY-YBFXNURJSA-N |
異性体SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br)F |
正規SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11689715.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11689720.png)

![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11689736.png)
![(4Z)-1-(4-bromophenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11689747.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B11689752.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11689766.png)
![4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate](/img/structure/B11689768.png)

![ethyl 2-chloro-5-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11689773.png)

![N-(4-methoxyphenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11689790.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B11689793.png)
![(5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11689802.png)
